

Phenyliodine(III) Diacetate (PIDA): A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (Diacetoxyiodo)benzene

Cat. No.: B116549

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An in-depth exploration of the commercial availability, synthetic applications, and reaction mechanisms of Phenyliodine(III) Diacetate (PIDA), a versatile hypervalent iodine reagent crucial in modern organic synthesis and drug discovery.

Introduction

Phenyliodine(III) diacetate (PIDA), also known as **(diacetoxyiodo)benzene**, is a hypervalent iodine(III) reagent that has emerged as a powerful and versatile oxidizing agent in organic chemistry.^{[1][2]} Its stability, selectivity, and compatibility with a wide range of functional groups make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel drug candidates and intermediates.^[3] This technical guide provides a comprehensive overview of PIDA, including its commercial availability, key physicochemical properties, detailed experimental protocols for important synthetic transformations, and an examination of its underlying reaction mechanisms.

Physicochemical Properties of PIDA

PIDA is a white to light yellow crystalline powder that is soluble in solvents like acetic acid, acetonitrile, and dichloromethane, but insoluble in water.^{[4][5][6][7]} It is sensitive to light and moisture and should be stored accordingly.^{[6][8]} Key properties are summarized in the table below.

Property	Value	References
CAS Number	3240-34-4	[3] [4] [6] [9]
Molecular Formula	C ₁₀ H ₁₁ IO ₄	[2] [4] [6]
Molecular Weight	322.10 g/mol	[3] [9]
Appearance	White to light yellow crystalline powder	[4] [5] [9]
Melting Point	161-163 °C	[3] [9]
Solubility	Soluble in acetic acid, acetonitrile, dichloromethane; Insoluble in water	[2] [5] [7]

Commercial Availability and Suppliers

PIDA is readily available from various chemical suppliers worldwide, catering to both research and bulk-scale requirements. The quality and purity of PIDA are critical for the success and reproducibility of synthetic reactions. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Grade/Purity	Available Pack Sizes
Ningbo Inno Pharmchem Co., Ltd.	High-purity	Bulk and research quantities
Seema Finechem Industry LLP	>98% (Iodometry)	Inquire for details
US Biological Life Sciences	Highly Purified, 99+% (HPLC)	5g, 25g, 100g, 250g, 1Kg, 2.5Kg
Tokyo Chemical Industry (TCI)	>97.0% (Titration)	10g, 25g, 250g
Enamine	Inquire for details	Inquire for details
Sigma-Aldrich	98%	Inquire for details
Alfa Aesar	98+%	10g, 50g, 100g
Pharmaffiliates	Inquire for details	Inquire for details

Key Synthetic Applications and Experimental Protocols

PIDA's utility in organic synthesis is extensive, encompassing C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, and various rearrangement reactions.^[1]^[2] Its ability to mediate these transformations under mild conditions makes it a valuable reagent in the synthesis of pharmaceutical intermediates.^[3]

Selective Synthesis of α -Azido Ketones and Acyl Azides

A notable application of PIDA is the selective synthesis of α -azido ketones or acyl azides from β -keto acids, where the product selectivity is controlled by the stoichiometry of PIDA.^[1]

Experimental Protocol: Synthesis of α -Azido Ketones^[1]

- **Reaction Setup:** In a round-bottom flask, dissolve the β -keto acid in a 5:1 mixture of acetone and water.
- **Reagent Addition:** Add sodium azide (NaN_3 , 3.0 equivalents) and sodium bromide (NaBr , 1.1 equivalents) to the solution.

- Initiation: Add PIDA (1.2 equivalents) to the reaction mixture at room temperature.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within two hours.
- Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Synthesis of Acyl Azides[\[1\]](#)

- Reaction Setup: In a round-bottom flask, dissolve the β -keto acid in acetone and water.
- Reagent Addition: Add sodium azide (NaN_3 , 6.0 equivalents) and sodium bromide (NaBr , 2.5 equivalents) to the solution.
- Initiation: Add PIDA (2.2 equivalents) to the reaction mixture at room temperature.
- Reaction Monitoring and Workup: Follow the same procedure as for the synthesis of α -azido ketones.

PIDA-Mediated 1,2-Diaza-Cope Rearrangement

PIDA can promote a metal-free 1,2-diaza-Cope rearrangement of β,γ -unsaturated hydrazones to synthesize diacyl/acyl N-allylhydrazines.[\[1\]](#)

Experimental Protocol: 1,2-Diaza-Cope Rearrangement[\[1\]](#)

- Reaction Setup: In a sealed tube under an argon atmosphere, dissolve the β,γ -unsaturated hydrazone in toluene.
- Reagent Addition: Add acetic acid (HOAc , 1.0 equivalent) and PIDA (2.0 equivalents) to the solution.
- Reaction Conditions: Heat the reaction mixture to 80 °C.
- Reaction Monitoring: Monitor the reaction progress by TLC.

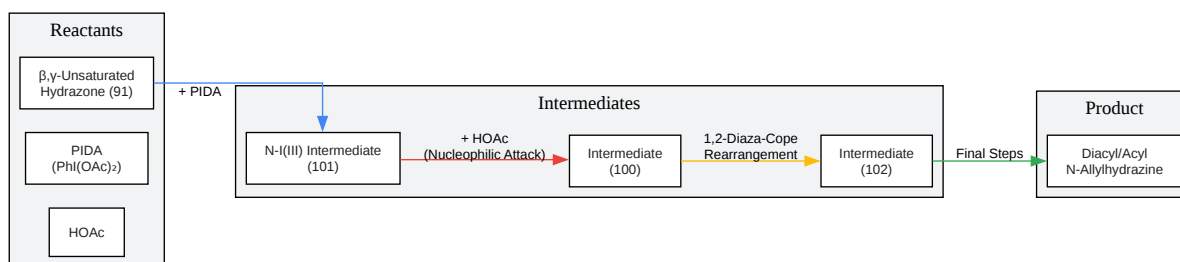
- **Workup and Purification:** After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired N-allylhydrazine product.

Reaction Mechanisms and Visualizations

Understanding the reaction mechanisms involving PIDA is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate key mechanistic pathways.

Proposed Mechanism for PIDA-Mediated 1,2-Diaza-Cope Rearrangement

This pathway involves the initial reaction of PIDA with the hydrazone to form an N-I(III) intermediate, followed by nucleophilic attack and rearrangement.[1]

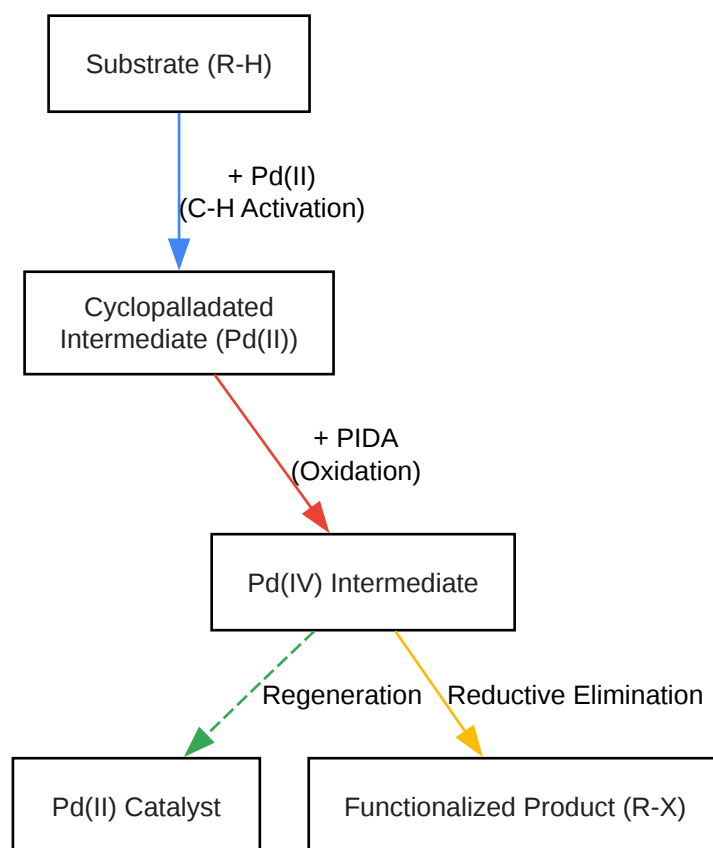


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Caption: Proposed mechanism for the PIDA-mediated 1,2-diaza-Cope rearrangement.

Palladium-Catalyzed C-H Functionalization with PIDA

PIDA is frequently used as an oxidant in palladium-catalyzed C-H functionalization reactions. The general mechanism involves the oxidation of a Pd(II) intermediate to a Pd(IV) species, which then undergoes reductive elimination.

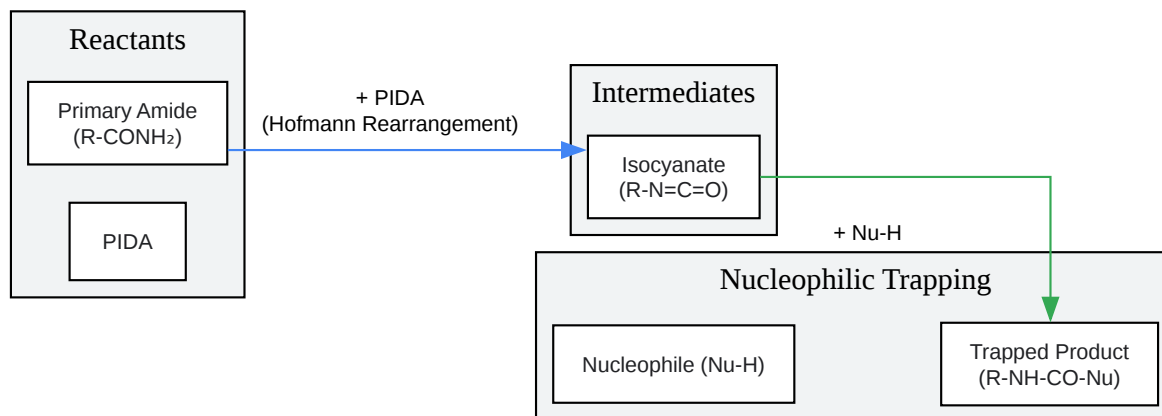


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Caption: Generalized pathway for Pd-catalyzed C-H functionalization using PIDA as an oxidant.

Hofmann Rearrangement Facilitated by PIDA

PIDA can facilitate the Hofmann rearrangement of primary amides to form isocyanate intermediates under mild conditions, which can then be trapped by nucleophiles.



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Caption: PIDA-facilitated Hofmann rearrangement of a primary amide to an isocyanate intermediate.

Conclusion

Phenyliodine(III) diacetate is a commercially accessible and highly effective reagent with a broad spectrum of applications in modern organic synthesis. Its role in facilitating complex molecular constructions, particularly in the context of drug discovery and development, is well-established. This guide has provided an overview of its properties, availability, and key synthetic uses, along with detailed protocols and mechanistic insights. For researchers and scientists in the pharmaceutical field, a thorough understanding of PIDA's capabilities can unlock new and efficient pathways to novel therapeutic agents.

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